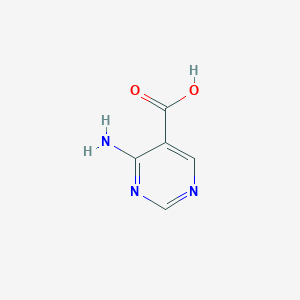

4-Aminopyrimidine-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2H,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBDZQFROMAIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360898 | |

| Record name | 4-Aminopyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20737-41-1 | |

| Record name | 4-Aminopyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Aminopyrimidine-5-carboxylic Acid

An In-depth Analysis of its Physicochemical Properties and Biological Significance for Researchers and Drug Development Professionals

Introduction: 4-Aminopyrimidine-5-carboxylic acid is a versatile heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its unique structural features, comprising a pyrimidine core substituted with both an amino and a carboxylic acid group, allow for diverse chemical modifications, making it an invaluable intermediate in the synthesis of novel bioactive molecules.[1] This technical guide provides a detailed overview of the physicochemical properties of this compound, standardized experimental protocols for their determination, and an exploration of its role in key biological pathways, offering a critical resource for researchers and scientists in the field of drug discovery.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in synthetic and biological studies.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Amino-5-pyrimidinecarboxylic acid | [2] |

| CAS Number | 20737-41-1 | [2] |

| Molecular Formula | C₅H₅N₃O₂ | [3] |

| Molecular Weight | 139.11 g/mol | [3] |

| Appearance | White to yellow powder or crystals | [2] |

| Melting Point | 278-281 °C | [4] |

| Boiling Point (Predicted) | 384.9 ± 27.0 °C | [4] |

| Density (Predicted) | 1.533 ± 0.06 g/cm³ | [4] |

| Purity | ≥95% (HPLC), 98% (HPLC) | [2][5] |

| Storage Conditions | Room Temperature, Keep in a dark place under an inert atmosphere | [2][4] |

Table 2: Physicochemical Parameters of this compound

| Parameter | Value | Source(s) |

| pKa (Predicted) | 2.21 ± 0.10 | [4] |

| LogP (Predicted) | -0.1 | [6] |

| Water Solubility | Data not available. A related compound, pyrimidine-4-carboxylic acid, has a solubility of approx. 1 mg/mL in PBS (pH 7.2). | [7] |

| Solubility in Organic Solvents | Data not available. A related compound, pyrimidine-4-carboxylic acid, is soluble in ethanol, DMSO, and dimethylformamide. | [7] |

Experimental Protocols for Physicochemical Characterization

Standardized protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following methodologies are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Melting Point Determination (OECD 102)

The melting point is a fundamental property for characterizing the purity of a crystalline solid.

Principle: This method determines the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[8][9] The presence of impurities typically broadens and depresses the melting range.[8][9]

Apparatus:

Procedure (Capillary Method):

-

A small amount of the finely powdered, dry substance is packed into a capillary tube.

-

The capillary is placed in the heating block or liquid bath of the melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperatures at which the substance begins to melt and at which it is completely liquid are recorded as the melting range.

Water Solubility (OECD 105)

Water solubility is a critical parameter influencing a compound's absorption, distribution, and environmental fate.

Principle: This guideline describes the column elution method (for solubilities < 10⁻² g/L) and the flask method (for solubilities > 10⁻² g/L) to determine the saturation mass concentration of a substance in water at a given temperature.[12][13]

Procedure (Flask Method):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this duration).[12][13]

-

The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Dissociation Constant (pKa) Determination (OECD 112)

The pKa value is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Principle: The pKa is determined by measuring the pH of a solution containing a known concentration of the substance while titrating with a standard acid or base. Alternatively, spectrophotometric or conductometric methods can be used to determine the relative concentrations of the ionized and unionized forms as a function of pH.[14][15]

Procedure (Titration Method):

-

A precise amount of the substance is dissolved in a suitable solvent (often water or a co-solvent system).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is calculated from the titration curve, often corresponding to the pH at which the substance is half-neutralized.

Partition Coefficient (LogP) Determination (OECD 107/117)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Principle: LogP is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of n-octanol and water.[16] The Shake Flask Method (OECD 107) is the traditional approach, while the HPLC Method (OECD 117) is a faster, alternative method.

Procedure (Shake Flask Method - OECD 107):

-

A known amount of the substance is dissolved in either n-octanol or water.

-

The two immiscible solvents are mixed in a vessel.

-

The mixture is shaken until equilibrium is reached.

-

The phases are separated by centrifugation.[16]

-

The concentration of the substance in each phase is determined analytically.

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Signaling Pathways and Applications

This compound is a key precursor for compounds targeting several important biological pathways. Its derivatives have shown potential in oncology, cardiovascular disease, and as antimicrobial agents.

Inhibition of DNA Gyrase and Topoisomerase IV

Derivatives of aminopyrimidines are explored as antibacterial agents that target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[17][18]

Mechanism of Action: These enzymes are essential for bacterial DNA replication, repair, and recombination.[19] Inhibitors trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to double-strand breaks.[19][20] This blockage of DNA synthesis and induction of the SOS response ultimately results in bacterial cell death.[19][20] In many gram-positive bacteria, topoisomerase IV is the primary target for resistance development, while in many gram-negative bacteria, it is DNA gyrase.[19][20]

Angiotensin Receptor Blockade

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, a key component of this system, exerts its effects by binding to the AT₁ receptor.[21]

Mechanism of Action: Angiotensin Receptor Blockers (ARBs) are competitive antagonists of the AT₁ receptor.[22] By selectively blocking the binding of angiotensin II, ARBs prevent vasoconstriction, aldosterone release, and other hypertrophic responses, leading to a reduction in blood pressure.[22] This makes them a cornerstone in the treatment of hypertension and related cardiovascular conditions.[21] Derivatives of this compound have been investigated for their potential as a new class of antihypertensive agents acting through this mechanism.

Other Applications

This versatile scaffold is also utilized in the development of:

-

Anticancer Agents: As an intermediate in the synthesis of inhibitors for targets like mitogen-activated protein kinase-interacting kinases (MNK), which are implicated in tumorigenesis.[23]

-

Antiviral Agents: Dihydroxypyrimidine (DHP) carboxamides, which can be derived from pyrimidine carboxylic acids, are a known scaffold for antiviral drugs targeting viral enzymes.

-

Agrochemicals: The compound serves as a building block in the synthesis of herbicides and fungicides.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 20737-41-1 [sigmaaldrich.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound CAS#: 20737-41-1 [m.chemicalbook.com]

- 5. stanfordchem.com [stanfordchem.com]

- 6. 5-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 12258912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. oecd.org [oecd.org]

- 13. Water Solubility | Scymaris [scymaris.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Angiotensin converting enzyme inhibitors and angiotensin receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. research.sahmri.org.au [research.sahmri.org.au]

An In-depth Technical Guide to 4-Aminopyrimidine-5-carboxylic acid (CAS: 20737-41-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyrimidine-5-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core, substituted with both an amino and a carboxylic acid group, provides multiple reactive sites for chemical modification, making it a valuable intermediate in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is typically a white to yellow powder or crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 20737-41-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₅H₅N₃O₂ | [1][3] |

| Molecular Weight | 139.11 g/mol | [1][2][3] |

| Appearance | White to yellow powder or crystals | [1] |

| Purity | ≥95% to >98% (HPLC) | [1][2] |

| Storage Temperature | Room Temperature or 0-8°C | [1][3] |

| IUPAC Name | This compound | [1] |

| InChI Key | ZUBDZQFROMAIPT-UHFFFAOYSA-N | [1] |

While specific data for melting point, boiling point, and solubility are not consistently reported across public sources, its structure suggests it would be soluble in alkaline aqueous solutions due to the presence of the carboxylic acid group.

Synthesis

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Biological Activities and Applications

This compound is a versatile intermediate with potential applications in several areas of drug discovery and agrochemical development.

Anticancer Activity: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8][9][10] Inhibition of VEGFR-2 is a well-established therapeutic strategy in oncology.[10][11] Pyrimidine derivatives are known to be effective VEGFR-2 inhibitors.

The binding of VEGF to VEGFR-2 triggers a complex downstream signaling cascade, primarily through the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-AKT pathways, leading to endothelial cell proliferation, migration, and survival.[12][13]

Caption: Simplified VEGFR-2 signaling pathway and the potential inhibitory role of this compound.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

A common method to assess the inhibitory activity of compounds against VEGFR-2 is a luminescence-based kinase assay.[8][11]

-

Master Mixture Preparation: A master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) is prepared.[8][9]

-

Plate Setup: The master mixture is added to the wells of a 96-well plate.

-

Compound Addition: The test compound (this compound), dissolved in a suitable solvent (e.g., DMSO), is added to the test wells at various concentrations. Control wells with solvent only (positive control) and wells without the enzyme (blank) are also prepared.

-

Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to the test and positive control wells.

-

Incubation: The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.[8]

-

Detection: A kinase detection reagent (e.g., Kinase-Glo® MAX) is added to each well. This reagent measures the amount of ATP remaining in the well.

-

Luminescence Reading: After a short incubation at room temperature, the luminescence is measured using a microplate reader.

-

Data Analysis: The inhibitory activity is calculated as the percentage of remaining VEGFR-2 activity in the presence of the inhibitor compared to the positive control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.

Antimicrobial Activity

This compound has been reported to possess antibacterial and antifungal properties.[14] The proposed mechanism for its antibacterial action is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and cell division.[14]

Experimental Protocol: Antibacterial Susceptibility Testing (Disk Diffusion Method)

A standard method to screen for antibacterial activity is the disk diffusion method.[15][16]

-

Bacterial Culture Preparation: A standardized suspension of the target bacteria (e.g., Escherichia coli, Staphylococcus aureus) is prepared.

-

Agar Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension.

-

Disk Application: Sterile paper disks impregnated with a known concentration of this compound are placed on the surface of the agar. A disk with the solvent used to dissolve the compound serves as a negative control, and disks with standard antibiotics (e.g., ampicillin, ciprofloxacin) serve as positive controls.[17]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

MNK Inhibitor Development

The literature suggests that this compound can be used in the preparation of antitumor drugs such as MNK (MAP kinase-interacting kinase) inhibitors.[6] MNK1 is a serine/threonine kinase that is activated by MAP kinases and plays a role in protein synthesis and cell proliferation.[18]

Experimental Protocol: MNK1 Kinase Assay

A common method for assessing MNK1 activity is a radioisotope-based filter binding assay.[19]

-

Reaction Setup: The assay is set up in a reaction buffer containing active MNK1, a suitable substrate (e.g., eIF4E), and a γ-³³P-ATP assay cocktail.[19]

-

Inhibitor Addition: The test compound is added at various concentrations.

-

Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 15 minutes).[19]

-

Reaction Termination: The reaction is stopped by spotting the mixture onto phosphocellulose paper.

-

Washing: The paper is washed with a phosphoric acid solution to remove unincorporated γ-³³P-ATP.[19]

-

Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The inhibitory activity is determined by comparing the radioactivity in the presence of the inhibitor to that of a control without the inhibitor.

Applications in Proteomics Research

While specific applications of this compound in proteomics are not detailed in the available literature, its structure as an amino acid derivative suggests potential uses. Amino acid analysis is a fundamental technique in proteomics for determining the composition of proteins.[20] This compound could potentially be used as a building block for creating specialized chemical probes or tags for protein labeling and quantification in mass spectrometry-based proteomics.[21][22] For example, it could be incorporated into peptide synthesis to introduce a unique mass or reactive handle for subsequent analysis.

Spectral Data

While a dedicated, published spectrum for this compound was not found, representative spectral data for related aminopyrimidine structures are available.

-

Infrared (IR) Spectroscopy: The IR spectrum of a 4-aminopyrimidine derivative would be expected to show characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹), and O-H stretching of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹).[23][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show signals corresponding to the protons on the pyrimidine ring and the amino group. The chemical shifts of the ring protons would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (139.11 g/mol ).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its utility as a precursor for VEGFR-2 inhibitors, potential antimicrobial agents, and MNK inhibitors highlights its importance in medicinal chemistry. Further research into its synthesis, biological activities, and applications in areas like proteomics is warranted to fully explore the potential of this compound. This technical guide provides a foundational understanding for researchers and scientists working with this promising molecule.

References

- 1. This compound | 20737-41-1 [sigmaaldrich.com]

- 2. stanfordchem.com [stanfordchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 20737-41-1|this compound|BLD Pharm [bldpharm.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. This compound | 20737-41-1 [chemicalbook.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. This compound | 20737-41-1 | NA57368 [biosynth.com]

- 15. pharmascholars.com [pharmascholars.com]

- 16. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. MNK1, a new MAP kinase-activated protein kinase, isolated by a novel expression screening method for identifying protein kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. Amino Acid Composition Analysis in Proteins: Unveiling the Mysteries of Biomolecular Structure | MtoZ Biolabs [mtoz-biolabs.com]

- 21. Amino acid-coded tagging approaches in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Application of Amino Acid Analysis in Protein: a Comprehensive Overview - Creative Proteomics [creative-proteomics.com]

- 23. ripublication.com [ripublication.com]

- 24. researchgate.net [researchgate.net]

4-Aminopyrimidine-5-carboxylic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Aminopyrimidine-5-carboxylic acid, a pivotal heterocyclic compound in biochemical research and pharmaceutical development. Its utility as a versatile intermediate stems from its unique molecular structure, which allows for diverse chemical modifications. This document summarizes its core physicochemical properties and outlines a general experimental workflow for the synthesis of this class of compounds, reflecting common methodologies in medicinal chemistry.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

| Parameter | Value | Citations |

| Molecular Formula | C₅H₅N₃O₂ | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| CAS Number | 20737-41-1 | [1] |

| Appearance | White solid | [1] |

| Purity (Typical) | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthetic Approaches: An Overview

This compound serves as a crucial building block in the synthesis of a wide array of bioactive molecules, including potential antiviral and anticancer agents.[1] While numerous specific synthetic routes are proprietary or vary based on scale and available precursors, a general and illustrative workflow for producing substituted 4-aminopyrimidine derivatives can be conceptualized from established multicomponent reaction strategies.

Generalized Experimental Protocol for Synthesis of 4-Aminopyrimidine Derivatives

The following protocol describes a generalized three-component reaction, a common and efficient method for constructing the pyrimidine core. This specific example leads to 4-amino-5-pyrimidinecarbonitriles, which are closely related precursors that can be further modified to obtain the carboxylic acid.

Objective: To synthesize a 4-aminopyrimidine derivative via a one-pot, three-component condensation reaction.

Materials:

-

An appropriate aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

An amidine salt (e.g., benzamidine hydrochloride)

-

Sodium acetate

-

Ethanol

-

Water

-

Standard reflux apparatus

-

Thin Layer Chromatography (TLC) supplies

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (2 mmol), malononitrile (2 mmol), the amidine hydrochloride (2 mmol), and sodium acetate (2 mmol).[2]

-

Solvent Addition: Add a mixture of water (50 mL) and ethanol (5 mL) to the flask.[2]

-

Reaction Execution: Heat the mixture to reflux with constant stirring.[2]

-

Monitoring: Monitor the progress of the reaction periodically using TLC with a suitable eluent system (e.g., n-hexane/ethyl acetate).[2]

-

Product Isolation: Upon completion, allow the reaction mixture to cool to ambient temperature. The product will typically precipitate out of the solution.[2]

-

Purification: Collect the solid product by filtration. Wash the crude product with cold water and recrystallize from a suitable solvent, such as ethanol, to obtain the purified compound.[2]

-

Characterization: Analyze the final product using methods such as ¹H NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[2]

Logical Workflow for Synthesis

The synthesis of substituted 4-aminopyrimidine compounds can be visualized as a logical progression from basic starting materials through key reaction stages to the final product. The following diagram illustrates a generalized workflow for a three-component synthesis.

Caption: Generalized workflow for the synthesis of 4-aminopyrimidine derivatives.

References

Navigating the Solubility Landscape of 4-Aminopyrimidine-5-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Aminopyrimidine-5-carboxylic acid, a heterocyclic compound featuring both an amino and a carboxylic acid group, serves as a versatile intermediate in the synthesis of numerous therapeutic agents. Its structural motifs are found in molecules targeting a range of diseases. The solubility of this compound in organic solvents is a critical physical property that influences reaction kinetics, purification strategies (such as crystallization), and the development of suitable formulations. This document aims to be a foundational resource for professionals working with this compound.

Solubility Profile of this compound

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents. However, based on its chemical structure, which contains both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (pyrimidine nitrogens and carbonyl oxygen), a qualitative assessment can be made. The presence of these polar functional groups suggests that it is likely to exhibit higher solubility in polar organic solvents.

One study on a Schiff base ligand derived from 2-aminopyrimidine reported solubility in solvents such as ethanol, dichloromethane, chloroform, DMSO, and DMF, while being only slightly soluble in methanol and nitromethane.[1] While this is not the target compound, it provides some indication of the types of organic solvents that might be suitable for related pyrimidine structures.

Table 1: Qualitative Solubility Assessment of this compound

| Organic Solvent Category | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Likely Soluble | Capable of hydrogen bonding with the amino and carboxylic acid groups. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Likely Soluble | Can act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar molecules. |

| Non-polar (e.g., Hexane, Toluene) | Likely Insoluble | Lack of favorable interactions with the polar functional groups of the molecule. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental protocols must be followed. The following sections detail the most common methods for determining the solubility of a solid compound in an organic solvent.

Isothermal Saturation Method (Shake-Flask Method)

This is the most common and straightforward method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial or flask).

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is ideal for this purpose.

-

Phase Separation: Once equilibrium is achieved, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe. To remove any suspended solid particles, the aliquot is filtered through a membrane filter (e.g., a 0.45 µm PTFE filter).

-

Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve is first established using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is less sensitive and requires a larger sample size.

-

-

Data Reporting: The solubility is typically expressed in units of mg/mL, g/L, or as a mole fraction at the specified temperature.

Polythermal Method (Temperature Variation Method)

This method is useful for determining the temperature dependence of solubility.

Methodology:

-

Preparation of a Slurry: A known mass of this compound is suspended in a known mass of the organic solvent in a jacketed glass vessel equipped with a stirrer and a temperature probe.

-

Heating and Dissolution: The temperature of the slurry is gradually increased while stirring until all the solid has dissolved. The temperature at which complete dissolution occurs is recorded.

-

Cooling and Crystallization: The clear solution is then slowly cooled, and the temperature at which the first crystals appear (the cloud point) is recorded.

-

Data Analysis: The dissolution and crystallization temperatures are plotted against the concentration to generate a solubility curve.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for determining the solubility of this compound in an organic solvent using the isothermal saturation method.

Conclusion

References

Stability and Storage of 4-Aminopyrimidine-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Aminopyrimidine-5-carboxylic acid (CAS No: 20737-41-1). Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical development. This document outlines known stability information, potential degradation pathways, and detailed protocols for stability assessment.

Physicochemical Properties and Storage

This compound is a white to yellow powder or crystalline solid. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₂ | |

| Molecular Weight | 139.11 g/mol | |

| Appearance | White to yellow powder or crystals | |

| Purity | ≥95% |

Table 1: Physicochemical Properties of this compound

Recommended Storage Conditions

To maintain the integrity of this compound, proper storage is essential. The following conditions are recommended based on available data.

| Condition | Recommendation | Source |

| Temperature | Room Temperature | |

| Keep in a cool, dry place. | [1] | |

| Atmosphere | Store under an inert atmosphere. | |

| Light | Keep in a dark place. | |

| Container | Keep container tightly closed. | [1] |

Table 2: Recommended Storage Conditions

Stability Profile

While specific quantitative stability data for this compound is not extensively available in published literature, safety data sheets indicate that the compound is stable under normal storage and handling conditions.[1] However, it is incompatible with strong oxidizing agents and strong acids.[1] Upon combustion, hazardous decomposition products such as carbon oxides and nitrogen oxides may be emitted.[1]

Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are crucial for understanding the intrinsic stability of a molecule and identifying potential degradation products.[2][3][4] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The presence of an amino group, a carboxylic acid, and the pyrimidine ring suggests susceptibility to hydrolysis, oxidation, and photolytic degradation. A kinetic study on the related compound, pyrimidine-2-carboxylic acid, suggests that decarboxylation could be a potential degradation pathway, particularly under acidic conditions.

Below is a hypothetical degradation pathway for this compound.

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocols

The following sections provide detailed, albeit illustrative, methodologies for conducting forced degradation studies and for a stability-indicating analytical method. These protocols are based on general principles and examples from related compounds and should be optimized for specific laboratory conditions.

Forced Degradation Study Protocol

The objective of a forced degradation study is to generate degradation products to an extent of 5-20%, which is considered suitable for the validation of stability-indicating methods.[2]

3.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

3.1.2. Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux for a specified period (e.g., 4, 8, 12, 24 hours) at 60°C. After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux for a specified period (e.g., 4, 8, 12, 24 hours) at 60°C. After the incubation period, neutralize the solution with an equivalent amount of 0.1 N HCl.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

-

Thermal Degradation: Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24, 48, 72 hours). Also, reflux the stock solution at 60°C for a specified period.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber with a light source that provides both UV and visible light, as per ICH Q1B guidelines. The exposure should be for a specified duration or until a certain level of illumination is reached. A control sample should be kept in the dark under the same temperature conditions.

3.1.3. Sample Analysis: All stressed samples should be diluted to a suitable concentration with the mobile phase and analyzed by a stability-indicating HPLC method.

Caption: Experimental workflow for a forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The following is a proposed HPLC method that would require validation.

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: AcetonitrileGradient elution may be required to separate all degradants. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by UV-Vis scan (e.g., 260-270 nm) |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase or a mixture of water and acetonitrile |

Table 3: Proposed Stability-Indicating HPLC Method Parameters

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity is demonstrated by the ability to separate the main peak from all degradation product peaks.

Conclusion

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under stress conditions such as strong acids, bases, oxidizing agents, heat, and light. This guide provides a framework for assessing the stability of this compound through forced degradation studies and a proposed stability-indicating HPLC method. The provided protocols are illustrative and should be adapted and validated for specific applications. A thorough understanding of the stability profile is paramount for ensuring the quality and reliability of this compound in research and development.

References

Spectral Data Analysis of 4-Aminopyrimidine-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

Molecular Formula: C₅H₅N₃O₂

-

Molecular Weight: 139.11 g/mol [1]

-

Appearance: White to yellow powder or crystals[1]

-

Purity: Typically ≥95%[1]

Predicted Spectral Data

The following tables summarize the expected spectral data for 4-aminopyrimidine-5-carboxylic acid. These values are predictions based on the analysis of similar structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H on C2 | ~8.5 - 9.0 | Singlet | Deshielded due to adjacent nitrogen atoms. |

| H on C6 | ~8.0 - 8.5 | Singlet | Deshielded by adjacent nitrogen and the carboxylic acid group. |

| -NH₂ | ~5.0 - 7.0 | Broad Singlet | Chemical shift can vary with concentration and solvent. Exchangeable with D₂O. |

| -COOH | ~11.0 - 13.0 | Broad Singlet | Highly deshielded proton. Exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | ~165 - 175 | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |

| C4 (C-NH₂) | ~155 - 165 | Attached to an electron-donating amino group. |

| C2 | ~150 - 160 | Deshielded by two adjacent nitrogen atoms. |

| C6 | ~145 - 155 | Deshielded by adjacent nitrogen and carboxylic acid. |

| C5 (C-COOH) | ~110 - 120 | Shielded relative to other ring carbons. |

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | Very characteristic broad absorption due to hydrogen bonding.[2][3] |

| N-H Stretch (Amine) | 3500 - 3300 | Medium | Two bands may be observed for the symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | |

| C=O Stretch (Carboxylic Acid) | 1730 - 1680 | Strong | Position can be affected by hydrogen bonding.[2] |

| C=N and C=C Stretch (Ring) | 1650 - 1450 | Medium to Strong | Multiple bands are expected for the pyrimidine ring. |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium | [2] |

| N-H Bend (Amine) | 1650 - 1580 | Medium | |

| O-H Bend (Carboxylic Acid) | 1440 - 1395 and 950 - 910 | Medium | [2] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Interpretation | Notes |

| 139 | [M]⁺ | Molecular ion peak. |

| 122 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. A common fragmentation for carboxylic acids.[4] |

| 111 | [M - CO]⁺ or [M - N₂H]⁺ | Decarbonylation or loss of a diazinyl fragment. |

| 94 | [M - COOH]⁺ | Loss of the carboxylic acid group.[4] |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as it can affect the chemical shifts of labile protons.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. To confirm the identity of the -NH₂ and -COOH protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.[5]

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Nujol Mull): Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull between two KBr or NaCl plates.

-

Data Acquisition: Place the prepared sample in the spectrometer and acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used.

-

Ionization: Utilize Electron Ionization (EI) to generate charged fragments.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Aminopyrimidine-5-carboxylic Acid and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, a publicly available, fully determined crystal structure for 4-Aminopyrimidine-5-carboxylic acid could not be located. This guide will, therefore, provide a comprehensive overview of the methodologies and data analysis techniques involved in crystal structure determination by presenting a detailed analysis of a closely related analog, Pyrimidine-4-carboxylic acid . This analog serves as an illustrative example to guide researchers in the analysis of similar pyrimidine-based compounds.

Introduction

This compound is a molecule of significant interest in medicinal chemistry and drug development.[1] Its structural motif is a key component in various biologically active compounds. Understanding the three-dimensional arrangement of atoms within its crystal lattice is paramount for elucidating structure-activity relationships (SAR), optimizing solid-state properties such as solubility and stability, and facilitating rational drug design.

Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides precise information on molecular geometry, intermolecular interactions, and packing arrangements within the crystal. This data is invaluable for computational modeling, formulation development, and understanding the physicochemical properties of a compound. This guide outlines the typical experimental and analytical workflow for such an analysis, using pyrimidine-4-carboxylic acid as a practical exemplar.

Experimental Protocols

The determination of a crystal structure involves a series of well-defined experimental procedures.

2.1. Crystal Growth (Exemplar Protocol)

High-quality single crystals are a prerequisite for X-ray diffraction studies. A typical method for obtaining suitable crystals of a compound like pyrimidine-4-carboxylic acid is through slow evaporation from a saturated solution.

-

Materials:

-

Crude pyrimidine-4-carboxylic acid

-

Methanol

-

Water

-

Concentrated HCl

-

-

Procedure:

-

A crude sample of pyrimidine-4-carboxylic acid is recrystallized.

-

The recrystallization is performed from a mixture of water and methanol (e.g., in a 20:1 ratio).[2]

-

The crude material is dissolved in the solvent mixture, and the resulting solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to evaporate slowly at room temperature over several days to a week.[3]

-

Colorless, block-shaped crystals suitable for X-ray diffraction are harvested.[2]

-

2.2. Single-Crystal X-ray Diffraction (SCXRD) Data Collection

-

Instrumentation: A four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a sensitive detector is used.

-

Procedure:

-

A suitable single crystal is carefully selected and mounted on a goniometer head.

-

The crystal is placed in the X-ray beam and cooled to a specific temperature (e.g., 293 K) to minimize thermal vibrations.[2]

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

The collected data is processed to yield a set of reflection intensities and their corresponding Miller indices (h, k, l).

-

2.3. Structure Solution and Refinement

-

Software: Standard crystallographic software packages (e.g., SHELXS, SHELXL) are employed for structure solution and refinement.

-

Procedure:

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are often located in the difference Fourier map and refined isotropically, or placed at calculated positions.[2]

-

Data Presentation: A Case Study of Pyrimidine-4-carboxylic Acid

The following tables summarize the crystallographic data for pyrimidine-4-carboxylic acid, providing a template for the presentation of such data.

Table 1: Crystal Data and Structure Refinement for Pyrimidine-4-carboxylic Acid [2]

| Parameter | Value |

| Chemical Formula | C₅H₄N₂O₂ |

| Formula Weight | 124.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 6.0080 (12) |

| b (Å) | 6.3519 (13) |

| c (Å) | 7.4834 (15) |

| β (°) | 112.20 (3) |

| Volume (ų) | 264.41 (9) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Density (calculated) (g/cm³) | 1.559 |

| Absorption Coefficient (mm⁻¹) | 0.12 |

| F(000) | 128 |

| Crystal Size (mm³) | 0.17 × 0.16 × 0.06 |

| Reflections Collected | 1981 |

| Independent Reflections | 545 |

| R_int | 0.129 |

| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.124 |

| R indices (all data) | R₁ = 0.078, wR₂ = 0.142 |

| Goodness-of-fit on F² | 1.00 |

Table 2: Selected Bond Lengths for Pyrimidine-4-carboxylic Acid (Å)

| Bond | Length (Å) |

| O1-C5 | 1.220(3) |

| O2-C5 | 1.311(3) |

| N1-C2 | 1.328(3) |

| N1-C6 | 1.339(3) |

| N3-C2 | 1.330(3) |

| N3-C4 | 1.340(3) |

| C4-C5 | 1.492(4) |

| C4-C6 | 1.385(4) |

Table 3: Selected Bond Angles for Pyrimidine-4-carboxylic Acid (°)

| Angle | Angle (°) |

| O1-C5-O2 | 124.3(2) |

| O1-C5-C4 | 121.2(2) |

| O2-C5-C4 | 114.5(2) |

| C2-N1-C6 | 116.0(2) |

| C2-N3-C4 | 116.1(2) |

| N3-C4-C6 | 123.0(2) |

| N3-C4-C5 | 117.8(2) |

| C6-C4-C5 | 119.2(2) |

Table 4: Hydrogen Bond Geometry for Pyrimidine-4-carboxylic Acid (Å, °)

| D–H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| O2–H2···N3ⁱ | 0.82 | 1.85 | 2.658(3) | 171 |

Symmetry code: (i) x, y, z-1

Visualization of Structures and Interactions

Visual representations are crucial for understanding the complex spatial relationships in a crystal structure.

4.1. Experimental Workflow

The following diagram illustrates the typical workflow from sample preparation to final structure analysis.

4.2. Intermolecular Interactions in Pyrimidine-4-carboxylic Acid

The crystal packing of pyrimidine-4-carboxylic acid is dominated by hydrogen bonding. The diagram below illustrates the key O–H···N hydrogen bond that links the molecules into chains.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, the analytical framework presented here using the closely related pyrimidine-4-carboxylic acid provides a robust guide for researchers in the field. The detailed methodologies for crystal growth, data collection, and structure refinement, coupled with the standardized presentation of crystallographic data, offer a clear pathway for the characterization of this and other novel aminopyrimidine derivatives. Such analyses are fundamental to advancing our understanding of the solid-state properties of these important pharmaceutical building blocks and to the development of new and improved therapeutic agents.

References

4-Aminopyrimidine-5-carboxylic acid as a heterocyclic building block

An In-depth Technical Guide to 4-Aminopyrimidine-5-carboxylic Acid as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic compound that has emerged as a crucial building block in the fields of medicinal chemistry, materials science, and agricultural science. Its rigid pyrimidine core, decorated with strategically positioned amino and carboxylic acid functional groups, allows for diverse chemical modifications, making it an ideal scaffold for the synthesis of complex molecules with significant biological activity.[1][2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is typically a white to yellow solid with the following key properties.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 20737-41-1 | [1][3] |

| Molecular Formula | C₅H₅N₃O₂ | [1][5] |

| Molecular Weight | 139.11 g/mol | [1][5] |

| IUPAC Name | This compound | [4] |

| Appearance | White to yellow powder or crystals | [3][4] |

| Purity | Typically ≥95% (HPLC) | [1][6] |

| Storage | Store at 0-8°C or Room Temperature | [1][3] |

Synthesis and Reactivity

The synthesis of the 4-aminopyrimidine core can be achieved through various condensation strategies involving three-carbon units and amidines. A common approach is the multicomponent reaction between an aldehyde, a nitrile-containing active methylene compound (like malononitrile), and an amidine, which provides a rapid and efficient route to highly substituted 4-aminopyrimidine derivatives.[7]

The true value of this compound lies in its bifunctional nature, which allows it to serve as a versatile scaffold. The amino group at the C4 position and the carboxylic acid at the C5 position are excellent handles for orthogonal chemical modifications, such as amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions.[1][2]

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound is a key intermediate for several classes of therapeutic agents.[2] Its derivatives have shown potent activity as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

VEGFR-2 Inhibition: One notable application is in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][8] By blocking the VEGFR-2 signaling cascade, inhibitors can suppress tumor-associated angiogenesis. Derivatives of 4-aminopyrimidine have been identified as potent VEGFR-2 kinase inhibitors.[8]

The following table summarizes the biological activity of selected aminopyrimidine derivatives, demonstrating the therapeutic potential unlocked by this versatile building block.

| Derivative Class | Target | Cell Line | IC₅₀ Value (µM) | Reference(s) |

| Aminopyrimidine Hybrid (6c) | EGFR-TK | - | 0.9 ± 0.03 | [9] |

| Aminopyrimidine Hybrid (10b) | EGFR-TK | - | 0.7 ± 0.02 | [9] |

| Aminopyrimidine Hybrid (6c) | Proliferation | MCF-7 (Breast Cancer) | 37.7 ± 3.6 | [9] |

| Aminopyrimidine Hybrid (10b) | Proliferation | MCF-7 (Breast Cancer) | 31.8 ± 2.0 | [9] |

| Tetrahydropyrimidine (5c) | Radical Scavenging | - | 6.261 | [10][11] |

| Tetrahydropyrimidine (5g) | Alpha-amylase | - | 6.539 | [10][11] |

| Arylazopyrazole (8b) | Proliferation | MCF-7 (Breast Cancer) | 3.0 | [12] |

| Arylazopyrazole (8b) | CDK2 Kinase | - | 0.24 | [12] |

Experimental Protocols

The most common synthetic transformation involving this compound is amide bond formation. Below is a representative protocol for the coupling of an amine to the carboxylic acid moiety using HATU, a common peptide coupling reagent.[13][14]

Protocol: General Amide Coupling using HATU

-

Materials:

-

This compound (1.0 eq)

-

Target amine (1.1 eq)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and HATU (1.2 eq).

-

Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

-

Stir the solution at room temperature for 5 minutes.

-

Add DIPEA (2.5 eq) to the mixture and stir for an additional 15-20 minutes to pre-activate the carboxylic acid.

-

Add the target amine (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

-

Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the desired amide derivative.

-

Conclusion

This compound is a high-value chemical intermediate with proven utility in diverse research and development areas. Its robust chemical nature and bifunctional handles provide a reliable platform for constructing libraries of complex molecules. For professionals in drug discovery, it represents a key starting material for generating novel kinase inhibitors and other targeted therapeutics, underscoring its continued importance as a privileged heterocyclic building block.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. This compound | 20737-41-1 [sigmaaldrich.com]

- 5. assaygenie.com [assaygenie.com]

- 6. rsc.org [rsc.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

The 4-Aminopyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminopyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its inherent ability to form multiple hydrogen bonds and participate in various non-covalent interactions allows for high-affinity binding to a wide array of biological targets. This has led to the development of numerous clinically successful drugs and promising therapeutic candidates for a range of diseases, including cancers, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological significance of the 4-aminopyrimidine scaffold, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols and pathway diagrams to facilitate further research and development in this exciting area.

The 4-Aminopyrimidine Scaffold as a Kinase Inhibitor

One of the most fruitful applications of the 4-aminopyrimidine scaffold is in the design of protein kinase inhibitors. The pyrimidine core often serves as a hinge-binding motif, mimicking the adenine ring of ATP to occupy the enzyme's active site.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is implicated in various cancers. Several 4-aminopyrimidine-based compounds have been developed as potent FGFR inhibitors.

Table 1: In Vitro Activity of 4-Aminopyrimidine-Based FGFR Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| Rogaratinib (BAY 1163877) | FGFR1 | 15 | [1] |

| FGFR2 | <1 | [1] | |

| FGFR3 | 19 | [1] | |

| FGFR4 | 33 | [1] | |

| Compound 2 | FGFR1 | <0.3 | [1] |

| FGFR2 | 0.8 | [1] | |

| FGFR3 | 9.4 | [1] | |

| FGFR4 | 5.3 | [1] | |

| Compound 7 | FGFR1 | <0.3 | [1] |

| FGFR2 | 1.1 | [1] | |

| FGFR3 | <0.3 | [1] | |

| FGFR4 | 0.5 | [1] |

FGFR Signaling Pathway

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival. 4-aminopyrimidine-based inhibitors block the ATP-binding site of FGFR, thereby inhibiting these downstream signals.

Caption: FGFR signaling pathway and the inhibitory action of 4-aminopyrimidine derivatives.

Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR) Inhibitors

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, while EGFR is a receptor tyrosine kinase often overexpressed in solid tumors. Dual inhibitors targeting both kinases can offer a broader therapeutic window.

Table 2: In Vitro Activity of 4-Aminopyrimidine-Based BTK and EGFR Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| Compound 32 | BTK | 0.17 | [1] |

| EGFR | 0.21 | [1] | |

| Compound 30 | BTK | 32 | [1] |

| PI3Kδ | 16 | [1] | |

| PF-06250112 (Compound 31) | BTK | 0.5 | [1] |

| BMX | 0.9 | [1] | |

| TEC | 1.2 | [1] |

BCR Signaling Pathway

Antigen binding to the B-cell receptor (BCR) initiates a signaling cascade involving Src family kinases, SYK, and BTK. This pathway is crucial for B-cell proliferation, differentiation, and survival. 4-aminopyrimidine-based BTK inhibitors block this pathway, making them effective in treating B-cell malignancies.

Caption: B-Cell Receptor (BCR) signaling and the inhibitory action of BTK inhibitors.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for cytokine signaling, and its dysregulation is associated with autoimmune diseases and cancers. 4-aminopyrimidine derivatives have been explored as JAK inhibitors.

JAK-STAT Signaling Pathway

Cytokine binding to its receptor leads to the activation of associated Janus kinases (JAKs). Activated JAKs phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. 4-aminopyrimidine-based JAK inhibitors interfere with this process by blocking the ATP-binding site of JAKs.

Caption: The JAK-STAT signaling pathway and its inhibition by 4-aminopyrimidine derivatives.

The 4-Aminopyrimidine Scaffold in Neurodegenerative Diseases

Beyond cancer, the 4-aminopyrimidine scaffold has shown significant promise in the treatment of neurodegenerative diseases.

4-Aminopyridine (Dalfampridine)

4-Aminopyridine is a potassium channel blocker that enhances signal conduction in demyelinated neurons. It is approved for the symptomatic treatment of walking in patients with multiple sclerosis. By blocking potassium channels, 4-aminopyridine prolongs the action potential, allowing more calcium to enter the presynaptic terminal and enhancing neurotransmitter release.

Beta-Secretase 1 (BACE1) Inhibitors

BACE1 is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. 4-Aminopyrimidine derivatives have been designed as BACE1 inhibitors.

Table 3: In Vitro Activity of a 4-Aminopyrimidine-Based BACE1 Inhibitor

| Compound | Target | IC50 (µM) | Reference |

| Compound 13g | BACE1 | 1.4 | [2] |

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay

This protocol describes a luminescence-based in vitro kinase assay to determine the inhibitory activity of a test compound against VEGFR-2.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP (500 µM)

-

PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

-

Test compound (e.g., a 4-aminopyrimidine derivative)

-

Kinase-Glo® MAX Reagent

-

White 96-well plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.

-

Prepare Master Mix: For each reaction, mix 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

-

Plate Setup:

-

Add the Master Mix to each well of a white 96-well plate.

-

Test Wells: Add serial dilutions of the test compound.

-

Positive Control (No Inhibitor): Add buffer with the same DMSO concentration as the test wells.

-

Blank (No Enzyme): Add 1x Kinase Buffer.

-

-

Enzyme Addition:

-

To the "Test Wells" and "Positive Control" wells, add the diluted VEGFR-2 enzyme.

-

To the "Blank" wells, add 1x Kinase Buffer.

-

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Luminescence Detection:

-

Add Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.

Experimental Workflow for VEGFR-2 Kinase Inhibition Assay

Caption: Workflow for a luminescence-based VEGFR-2 kinase inhibition assay.

BACE1 Fluorescence Resonance Energy Transfer (FRET) Assay

This protocol outlines a FRET-based assay to measure the enzymatic activity of BACE1 and the inhibitory potential of test compounds.

Materials:

-

Recombinant Human BACE1 enzyme

-

BACE1 FRET peptide substrate (e.g., containing a fluorophore and a quencher)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound

-

Black 96-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Dilute the BACE1 enzyme and FRET substrate in the assay buffer to their working concentrations. Prepare serial dilutions of the test compound.

-

Plate Setup:

-

Add assay buffer to all wells.

-

Test Wells: Add the test compound.

-

Positive Control (No Inhibitor): Add buffer with the same solvent concentration as the test wells.

-

Blank (No Enzyme): Add assay buffer.

-

-

Enzyme Addition: Add the diluted BACE1 enzyme to the "Test Wells" and "Positive Control" wells.

-

Initiate Reaction: Add the FRET substrate to all wells to start the reaction.

-

Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals or at a fixed endpoint.

-

Data Analysis: The increase in fluorescence, due to the cleavage of the FRET substrate, is proportional to BACE1 activity. Calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

In Vivo Mouse Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a 4-aminopyrimidine derivative in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Cancer cell line (e.g., A549, HCT-116)

-

Cell culture medium and supplements

-

Matrigel (optional)

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture the cancer cells under standard conditions.

-

Tumor Inoculation:

-

Harvest and resuspend the cells in a suitable buffer (e.g., PBS or HBSS), optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

-

-

Tumor Measurement and Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice.

-

Excise and weigh the tumors.

-

Analyze the data to determine the anti-tumor efficacy of the test compound (e.g., tumor growth inhibition).

-

Conclusion

The 4-aminopyrimidine scaffold is a truly privileged structure in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its success as a kinase inhibitor, particularly in oncology, is well-established, and its applications continue to expand into new areas such as neurodegenerative and inflammatory disorders. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable scaffold in the ongoing quest for novel and effective medicines. The continued exploration of 4-aminopyrimidine chemistry and biology will undoubtedly lead to the discovery of the next generation of innovative therapeutics.

References

Theoretical Frontiers in Drug Discovery: An In-depth Guide to 4-Aminopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical and experimental landscape of 4-aminopyrimidine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry for their potential as potent and selective inhibitors of various protein kinases. This document provides a comprehensive overview of their synthesis, biological evaluation, and the computational methodologies that underpin their rational design.

Introduction to 4-Aminopyrimidine Derivatives

The 4-aminopyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous clinically relevant molecules. Its ability to form key hydrogen bond interactions with the hinge region of protein kinases makes it an ideal starting point for the design of ATP-competitive inhibitors.[1] These derivatives have shown remarkable efficacy in targeting a range of kinases implicated in cancer and other diseases, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Src family kinases.[1][2]

Theoretical Studies and Computational Design

Modern drug discovery heavily relies on computational methods to predict and rationalize the activity of small molecules. Theoretical studies of 4-aminopyrimidine derivatives often employ a combination of quantum chemical calculations and molecular docking simulations to understand their structure-activity relationships (SAR) at the molecular level.

Quantum Chemical Calculations: These methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of molecules, including orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. This information provides insights into the reactivity and intermolecular interactions of the 4-aminopyrimidine derivatives, aiding in the design of compounds with improved binding affinity and selectivity.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. For 4-aminopyrimidine derivatives, docking studies are crucial for visualizing their binding mode within the ATP-binding pocket of target kinases. These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's potency and can guide the optimization of the lead compounds.

Synthesis of 4-Aminopyrimidine Derivatives

The synthesis of 4-aminopyrimidine derivatives can be achieved through various synthetic routes. A common and versatile method is the nucleophilic aromatic substitution (SNAr) reaction on a suitably substituted pyrimidine ring.

Experimental Protocol: General Synthesis of 4-Aminopyrimidine Derivatives

This protocol outlines a general procedure for the synthesis of 4-aminopyrimidine derivatives via SNAr.

Materials:

-

Substituted 2,4-dichloropyrimidine

-

Appropriate amine

-

Solvent (e.g., isopropanol, n-butanol, or DMF)

-

Base (e.g., triethylamine or diisopropylethylamine)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 2,4-dichloropyrimidine (1 equivalent) in the chosen solvent.

-

Addition of Reagents: Add the desired amine (1-1.2 equivalents) and the base (1.5-2 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-aminopyrimidine derivative.[3]

-